5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide
Description
5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide is a complex organic compound featuring a cyclopropyl group, a hydrazinylidenemethyl group, and a naphthalene-2-carboxamide moiety
Properties
Molecular Formula |
C15H15N3O |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C15H15N3O/c16-18-9-17-15(19)12-6-7-14-11(8-12)2-1-3-13(14)10-4-5-10/h1-3,6-10H,4-5,16H2,(H,17,18,19) |
InChI Key |
MXNVCNJJTMOYPZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC1C2=CC=CC3=C2C=CC(=C3)C(=O)N/C=N/N |
Canonical SMILES |
C1CC1C2=CC=CC3=C2C=CC(=C3)C(=O)NC=NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene-2-carboxamide core. This can be achieved through the reaction of naphthalene-2-carboxylic acid with an appropriate amine under dehydrating conditions. The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents . The hydrazinylidenemethyl group is typically introduced through hydrazone formation reactions, involving the reaction of hydrazine derivatives with aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinylidenemethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazones or amides.
Scientific Research Applications
5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl derivatives: Compounds containing cyclopropyl groups, such as cyclopropylamine.
Hydrazone derivatives: Compounds containing hydrazone groups, such as phenylhydrazone.
Naphthalene derivatives: Compounds containing naphthalene moieties, such as naphthalene-2-carboxylic acid.
Uniqueness
5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclopropyl group, hydrazinylidenemethyl group, and naphthalene-2-carboxamide moiety allows for a wide range of interactions and reactivity, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
